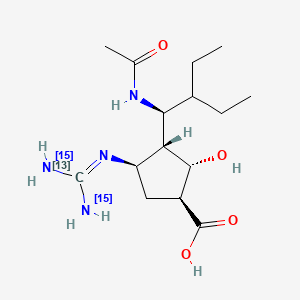

Desmethyl Fluvoxamine |A-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacokinetic Studies

Determination and Analysis

A study by Yasui‐Furukori et al. (2005) detailed a novel method for the simultaneous determination of fluvoxamine and its metabolite fluvoxamino acid via automated column-switching high-performance liquid chromatography. This method facilitates pharmacokinetic studies and therapeutic drug monitoring, important for understanding the metabolism and action of fluvoxamine and its derivatives, potentially including Desmethyl Fluvoxamine α-D-Glucuronide (Yasui‐Furukori et al., 2005).

Mechanism of Action and Therapeutic Applications

COVID-19 Treatment

Research by Sukhatme et al. (2021) explored fluvoxamine's mechanism of action, highlighting its potential role in COVID-19 treatment. As a selective serotonin reuptake inhibitor and sigma-1 receptor agonist, fluvoxamine's anti-inflammatory properties may indirectly relate to the applications of its metabolites, including Desmethyl Fluvoxamine α-D-Glucuronide, in managing viral diseases (Sukhatme et al., 2021).

Drug Interactions and Metabolism

Inhibition Studies

The interaction between fluvoxamine and other pharmaceuticals, such as its non-competitive inhibition of clomipramine N-demethylation, provides insight into the complex metabolism of fluvoxamine and possibly its metabolites. These interactions underscore the importance of understanding how Desmethyl Fluvoxamine α-D-Glucuronide may influence or be influenced by other compounds (Härtter et al., 2005).

Genetic Influences on Metabolism

CYP2D6 Polymorphism

The study by Ye et al. (2022) on the impact of CYP2D6 gene polymorphism and drug-drug interaction, such as with apatinib, on fluvoxamine's metabolic profile highlights the genetic factors affecting the metabolism of fluvoxamine and its metabolites. This research is critical for personalized medicine, potentially affecting dosing and safety profiles of medications including Desmethyl Fluvoxamine α-D-Glucuronide (Ye et al., 2022).

Mechanism of Action

Target of action

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI). It primarily targets the serotonin transporter (SERT) on presynaptic neurons .

Mode of action

This enhances the action of serotonin on 5HT1A autoreceptors .

Biochemical pathways

Fluvoxamine’s action on the serotonin system can affect various biochemical pathways. For example, it can reduce platelet aggregation, decrease mast cell degranulation, interfere with endolysosomal viral trafficking, and regulate inflammation .

Result of action

The increased serotonin activity resulting from Fluvoxamine’s action can lead to reduced symptoms of conditions like depression and obsessive-compulsive disorder (OCD) .

Action environment

Various factors can influence the action of Fluvoxamine. For example, individual differences in metabolism can affect the drug’s efficacy and side effects. Environmental factors such as diet and use of other medications can also play a role .

properties

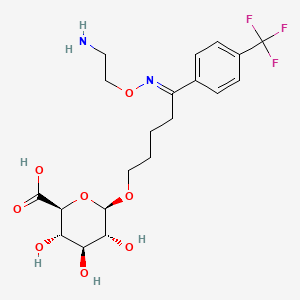

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F3N2O8/c21-20(22,23)12-6-4-11(5-7-12)13(25-32-10-8-24)3-1-2-9-31-19-16(28)14(26)15(27)17(33-19)18(29)30/h4-7,14-17,19,26-28H,1-3,8-10,24H2,(H,29,30)/b25-13+/t14-,15-,16+,17-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHCANBAKJDDQR-PCTIKJEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCCOC2C(C(C(C(O2)C(=O)O)O)O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/OCCN)/CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F3N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747551 |

Source

|

| Record name | (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89103-66-2 |

Source

|

| Record name | (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)